molecular formula C18H24N4O B6913136 1-cyclopropyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine

1-cyclopropyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine

Cat. No.: B6913136
M. Wt: 312.4 g/mol
InChI Key: KPRGHAWBGVEPPD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine is a fascinating compound with a multifaceted structure, characterized by a cyclopropyl ring, a methoxyphenyl-pyrazolyl moiety, and a piperazine ring. This complex molecule has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, medicine, and industry. In this article, we will explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of this compound typically begins with commercially available reagents such as cyclopropylamine, 4-methoxyphenylhydrazine, and piperazine.

  • Stepwise Synthesis

    • Step 1: Cyclopropylamine is reacted with 4-methoxyphenylhydrazine to form an intermediate hydrazone.

    • Step 2: The hydrazone is then cyclized under acidic or basic conditions to form the pyrazole ring.

    • Step 3: The resulting 1H-pyrazol-4-yl compound is then subjected to a methylation reaction, where a suitable methylating agent like methyl iodide is used.

    • Step 4: The methylated pyrazole derivative is finally reacted with piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods: : In an industrial setting, this compound may be synthesized using automated reactors with optimized reaction conditions to ensure high yield and purity. The use of catalytic agents and continuous flow systems can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : 1-Cyclopropyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine can undergo a variety of chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: Can be reduced using reducing agents like lithium aluminum hydride.

  • Substitution: Undergoes nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the functional groups present.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed: : The oxidation reactions may lead to the formation of corresponding carboxylic acids or ketones, while reduction reactions could yield alcohols or amines. Substitution reactions can introduce various substituents, depending on the reagents used.

Scientific Research Applications

1-Cyclopropyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine has numerous scientific research applications:

  • Chemistry: : Utilized as a building block in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

  • Medicine: : Investigated for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.

  • Industry: : Employed in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

Molecular Targets and Pathways: : 1-Cyclopropyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl-pyrazolyl moiety could enable binding to active sites of enzymes, modulating their activity, while the piperazine ring might influence receptor binding, affecting signal transduction pathways.

Comparison with Similar Compounds

Uniqueness and Similarities: : When compared to other compounds with similar structures, 1-cyclopropyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine stands out due to its unique combination of a cyclopropyl ring and a methoxyphenyl-pyrazolyl moiety. This structural arrangement confers distinct chemical and biological properties that may not be observed in related compounds.

List of Similar Compounds

  • 1-Cyclopropyl-4-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperazine

  • 1-Cyclopropyl-4-[[5-(4-hydroxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine

  • 1-Cyclopropyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine

Each of these compounds shares a similar backbone but differs in the substituents on the phenyl ring, leading to variations in their chemical behavior and biological activities.

Properties

IUPAC Name

1-cyclopropyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-23-17-6-2-14(3-7-17)18-15(12-19-20-18)13-21-8-10-22(11-9-21)16-4-5-16/h2-3,6-7,12,16H,4-5,8-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRGHAWBGVEPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)CN3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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